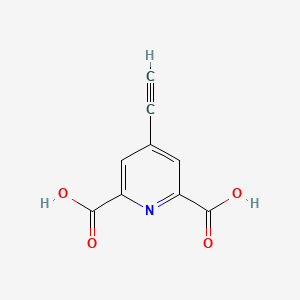

4-Ethynylpyridine-2,6-dicarboxylic acid

Description

Properties

IUPAC Name |

4-ethynylpyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c1-2-5-3-6(8(11)12)10-7(4-5)9(13)14/h1,3-4H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUICWVDBXCDYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC(=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120517-48-8 | |

| Record name | 4-ethynylpyridine-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Engineering Bioorthogonal Lanthanide Probes: A Technical Guide to 4-Ethynylpyridine-2,6-dicarboxylic acid

Executive Summary & Chemical Rationale

In the fields of drug development, high-throughput screening, and molecular diagnostics, the demand for high-sensitivity, low-background fluorescent probes is paramount. 4-Ethynylpyridine-2,6-dicarboxylic acid (CAS: 120517-48-8) represents a critical molecular building block designed to meet this demand.

As a dual-functional scaffold, it marries the exceptional metal-chelating properties of dipicolinic acid (DPA) with the bioorthogonal reactivity of a terminal alkyne.

-

The Chelating Core (Antenna Effect): The pyridine-2,6-dicarboxylic acid moiety is a multidentate ligand. When bound to lanthanide ions like Europium (Eu³⁺) or Terbium (Tb³⁺), it displaces inner-sphere water molecules, preventing the non-radiative quenching of the lanthanide's excited state by O-H vibrational oscillators. The pyridine ring acts as an "antenna," harvesting UV light and transferring the energy via intersystem crossing to the lanthanide ion, resulting in sharp, long-lived luminescence.

-

The Bioorthogonal Handle: The terminal ethynyl group at the 4-position enables Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This allows researchers to covalently attach the lanthanide chelator to complex biological systems (e.g., antibodies, oligonucleotides) without cross-reacting with native biological amines or thiols.

Physicochemical Profile

Understanding the exact mass, collision cross-section, and structural identifiers is critical for downstream validation via LC-MS. The following data is aggregated from authoritative chemical databases including and 1[1].

| Property | Value |

| CAS Number | 120517-48-8 |

| Molecular Formula | C₉H₅NO₄ |

| Molecular Weight | 191.14 g/mol |

| Monoisotopic Mass | 191.02185 Da |

| MDL Number | MFCD28679886 |

| InChIKey | TUICWVDBXCDYBT-UHFFFAOYSA-N |

| Predicted CCS ([M+H]⁺) | 139.3 Ų |

| Predicted CCS ([M-H]⁻) | 138.1 Ų |

Synthetic Methodology & Mechanistic Causality

The de novo synthesis of 4-ethynylpyridine-2,6-dicarboxylic acid requires careful protection and selective cross-coupling to ensure high yields and prevent catalyst poisoning.

Mechanistic Causality of the Workflow:

-

Chlorination & Protection: Starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), the hydroxyl group is converted to a chloride using POCl₃, while the carboxylic acids are simultaneously protected as methyl esters using methanol. Causality: Free carboxylic acids would coordinate with and poison the Palladium catalyst in the subsequent step.

-

Sonogashira Coupling: The protected intermediate undergoes Pd/Cu-catalyzed cross-coupling. Causality: Trimethylsilylacetylene (TMS-acetylene) is used instead of direct acetylene gas. Acetylene gas is highly flammable and prone to di-coupling (forming symmetric internal alkynes). TMS-acetylene strictly enforces mono-coupling.

-

Deprotection: A strong base (NaOH in MeOH) is used to simultaneously cleave the TMS group and hydrolyze the methyl esters, yielding the final active compound[2].

Caption: Synthetic workflow for 4-Ethynylpyridine-2,6-dicarboxylic acid via Sonogashira coupling.

Bioconjugation & Time-Resolved Fluorescence (TRF)

The primary application of this compound is the generation of Time-Resolved Fluorescence (TRF) bioprobes. Biological samples exhibit high autofluorescence under UV excitation, which typically decays within nanoseconds (ns). Lanthanide complexes, however, exhibit luminescence lifetimes in the millisecond (ms) range. By introducing a delay (e.g., 400 µs) between excitation and measurement, background autofluorescence is completely eliminated, yielding an exceptionally high signal-to-noise ratio.

Caption: Workflow for the bioorthogonal conjugation and lanthanide complexation of the DPA probe.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checkpoints directly into the workflow.

Protocol A: CuAAC Bioconjugation to an Azide-Modified Protein

Objective: Covalently link the DPA chelator to an azide-bearing protein.

-

Preparation: Dissolve the azide-modified protein in 100 mM Sodium Phosphate buffer (pH 7.4).

-

Ligand Addition: Add 10 molar equivalents of 4-ethynylpyridine-2,6-dicarboxylic acid (dissolved in DMSO; keep final DMSO concentration <5% to prevent protein denaturation).

-

Catalyst Complexation: In a separate tube, pre-mix CuSO₄ (1 eq) with THPTA ligand (5 eq). Causality: THPTA strongly coordinates Cu(I), preventing the generation of reactive oxygen species (ROS) that would otherwise degrade the protein backbone.

-

Reduction: Add the Cu-THPTA complex to the protein solution, followed immediately by Sodium Ascorbate (10 eq). Causality: Ascorbate reduces the inactive Cu(II) to the catalytically active Cu(I) in situ.

-

Incubation: React for 2 hours at room temperature under gentle agitation.

-

Validation & Purification (Self-Validation Step): Purify the conjugate using a Size Exclusion Chromatography (SEC) column (e.g., NAP-5). Analyze the eluate via Intact Mass LC-MS. Validation criteria: A mass shift of exactly +191.02 Da per conjugated alkyne confirms successful triazole formation.

Protocol B: Lanthanide Complexation and TRF Validation

Objective: Sensitize the conjugated DPA with a lanthanide ion to generate a luminescent probe.

-

Metal Titration: To the purified DPA-protein conjugate, add 1.2 molar equivalents of EuCl₃·6H₂O or TbCl₃·6H₂O dissolved in ultra-pure water.

-

Equilibration: Incubate for 30 minutes at room temperature to allow the multidentate 2,6-dicarboxylate core to fully displace water from the lanthanide's inner coordination sphere.

-

Visual Validation (Self-Validation Step 1): Place the sample under a 365 nm UV transilluminator. Validation criteria: The emergence of a bright red emission (for Eu³⁺) or green emission (for Tb³⁺) visually confirms that the antenna effect is active and complexation is successful.

-

Quantitative Validation (Self-Validation Step 2): Measure the sample in a Time-Resolved Fluorometer.

-

Settings: Excitation = 280 nm; Emission = 614 nm (Eu) or 545 nm (Tb); Delay = 400 µs; Gate Time = 400 µs.

-

Validation criteria: The signal-to-background ratio must exceed 100:1 compared to a non-metalated control, confirming the elimination of short-lived autofluorescence.

-

References

-

4-ethynylpyridine-2,6-dicarboxylic acid (C9H5NO4) - PubChemLite Source: PubChemLite / University of Luxembourg URL:[Link]

Sources

An In-depth Technical Guide to the Coordination Modes of 4-Ethynylpyridine-2,6-dicarboxylic Acid with Lanthanide Ions

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 4-ethynylpyridine-2,6-dicarboxylic acid (H₂-4-EPDC) with lanthanide ions (Ln³⁺). While direct crystallographic evidence for Ln³⁺-4-EPDC complexes is emerging, this guide synthesizes information from closely related structural analogues, particularly ethynyl-bridged picolinate ligands and the extensive family of pyridine-2,6-dicarboxylate (PDC) complexes. We will explore the primary coordination modes, the influence of the ethynyl functionality on network formation, and the potential for these complexes in the development of novel luminescent materials. This document is intended for researchers, scientists, and drug development professionals with an interest in coordination chemistry, lanthanide luminescence, and the design of functional molecular materials.

Introduction: The Promise of a Multifunctional Ligand

Pyridine-2,6-dicarboxylic acid (dipicolinic acid, H₂PDC) is a cornerstone ligand in coordination chemistry, renowned for its ability to form stable, nine-coordinate complexes with lanthanide ions.[1] The rigid, planar structure and the N,O,O-tridentate chelation to the lanthanide ion make it an exceptional building block for constructing coordination polymers with diverse dimensionalities and interesting photophysical properties.[2]

The introduction of a 4-ethynyl substituent to the PDC framework, creating 4-ethynylpyridine-2,6-dicarboxylic acid, offers a tantalizing expansion of this chemistry. The terminal alkyne group introduces several key features:

-

Rigidity and Linearity: The ethynyl group acts as a rigid spacer, capable of extending the ligand structure in a linear fashion.

-

Reactive Handle: The terminal alkyne is a versatile functional group for post-synthesis modification via "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling, allowing for the covalent linkage of these lanthanide complexes to other molecules or materials.

-

Modulation of Electronic Properties: The π-system of the alkyne can influence the electronic structure of the ligand, potentially affecting the efficiency of energy transfer to the lanthanide ion (the "antenna effect").[3]

This guide will delve into the expected coordination behavior of H₂-4-EPDC with lanthanide ions, drawing heavily on established principles from PDC chemistry and recent findings on related ethynyl-bridged ligands.

Synthesis of 4-Ethynylpyridine-2,6-dicarboxylic Acid and its Lanthanide Complexes

Ligand Synthesis

The synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives can be achieved through a one-pot reaction from pyruvates and aldehydes.[4] A plausible route to the diethyl ester of 4-ethynylpyridine-2,6-dicarboxylic acid, a common precursor, would involve the reaction of a protected ethynyl aldehyde with ethyl pyruvate. Subsequent hydrolysis yields the desired dicarboxylic acid.

Experimental Protocol: Synthesis of Diethyl 4-ethynylpyridine-2,6-dicarboxylate (Conceptual)

A detailed, step-by-step methodology for a related synthesis is provided below, which can be adapted for the target molecule.

Caption: Conceptual workflow for the synthesis of H₂-4-EPDC.

Synthesis of Lanthanide Complexes

Lanthanide complexes of pyridine dicarboxylate ligands are typically synthesized via hydrothermal or solvothermal methods.[5] The reaction of the ligand with a lanthanide salt (e.g., nitrate or chloride) in a suitable solvent system at elevated temperatures yields crystalline coordination polymers.

Experimental Protocol: Hydrothermal Synthesis of a Ln³⁺-4-EPDC Complex (Conceptual)

-

Reactant Mixture: Combine 4-ethynylpyridine-2,6-dicarboxylic acid (0.1 mmol) and a lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, 0.1 mmol) in a 10 mL deionized water/ethanol mixture (1:1 v/v).

-

pH Adjustment: The pH of the solution can be adjusted with a dilute base (e.g., NaOH or an organic amine) to facilitate deprotonation of the carboxylic acid groups. The final pH can influence the dimensionality of the resulting coordination polymer.

-

Sealing and Heating: Transfer the mixture to a 20 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 120-160 °C for 48-72 hours.

-

Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The resulting crystals can be isolated by filtration, washed with water and ethanol, and air-dried.

Coordination Modes of the 4-Ethynylpyridine-2,6-dicarboxylate Ligand

The coordination behavior of the 4-EPDC²⁻ ligand with lanthanide ions is expected to be dominated by the tridentate N,O,O-pincer motif of the pyridine-2,6-dicarboxylate core. However, the overall structure of the resulting complexes can vary significantly, leading to discrete molecules or extended coordination polymers.

The Primary Tridentate Chelation Mode

The fundamental coordination interaction involves the nitrogen atom of the pyridine ring and one oxygen atom from each of the two carboxylate groups chelating to a single lanthanide ion. This creates a highly stable five-membered and six-membered chelate ring system.

Caption: Primary N,O,O-tridentate chelation of 4-EPDC to a lanthanide ion.

This tridentate coordination is a recurring motif in virtually all lanthanide-PDC complexes and is anticipated to be the primary interaction for 4-EPDC as well. In a study of a related ligand, 1,2-bis(2,6-dicarboxypyridin-4-yl)ethyne, with Co(II), this exact meridional arrangement of the N,O,O-donors was observed.[6]

Bridging Coordination and Polymer Formation

While the tridentate chelation to a single metal center is fundamental, the carboxylate groups possess additional oxygen atoms that can coordinate to adjacent metal centers, leading to the formation of coordination polymers. The specific bridging mode of the carboxylate groups, in conjunction with the stoichiometry and reaction conditions, dictates the dimensionality of the final structure.

A highly relevant example is the europium(III) coordination polymer formed with 5,5′-(ethyne-1,2-diyl)dipicolinate (L2²⁻), a ligand featuring two picolinate units linked by an ethynyl bridge.[7] In this structure, the europium ions are bridged by the carboxylate groups of the L2²⁻ ligands, forming a robust coordination polymer. This demonstrates that the ethynyl functionality is compatible with the formation of extended lanthanide-carboxylate networks.

Table 1: Common Carboxylate Coordination Modes in Lanthanide-PDC Analogues

| Coordination Mode | Description | Potential Role in Ln³⁺-4-EPDC |

| Monodentate | A single oxygen atom of the carboxylate coordinates to a metal center. | Less common for the primary binding site but can occur in bridging scenarios. |

| Bidentate Chelating | Both oxygen atoms of a carboxylate group coordinate to the same metal center. | A common coordination mode for carboxylate groups in general. |

| Bidentate Bridging (Syn-Syn) | Both oxygen atoms of a carboxylate bridge two metal centers. | A very common mode leading to the formation of dinuclear units and extended chains. |

| Bidentate Bridging (Syn-Anti) | One oxygen atom coordinates to one metal center, while the other coordinates to a second, but with a different geometry. | Contributes to the formation of 1D, 2D, and 3D networks. |

The interplay of these coordination modes, driven by factors such as the specific lanthanide ion (lanthanide contraction), solvent, and temperature, can lead to a variety of network topologies.

The Role of the Ethynyl Group in Supramolecular Assembly

The terminal ethynyl group of 4-EPDC is not expected to directly coordinate to the hard Lewis acidic lanthanide ions under normal conditions. However, it can play a crucial role in the supramolecular organization of the resulting complexes through:

-

Hydrogen Bonding: The acidic acetylenic proton can act as a hydrogen bond donor to carboxylate oxygen atoms or solvent molecules in the crystal lattice.

-

π-π Stacking: The pyridine ring and the ethynyl group can participate in π-π stacking interactions with adjacent ligands, further stabilizing the crystal packing.

These non-covalent interactions can be critical in directing the assembly of higher-dimensional structures.

Structural Characterization and Properties

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise coordination modes of 4-EPDC with lanthanide ions. It provides detailed information on bond lengths, bond angles, and the overall crystal packing.

Table 2: Representative Bond Distances in a Related Eu³⁺-Ethynyl-Picolinate Complex[7]

| Bond | Bond Length (Å) |

| Eu-O(carboxylate) | 2.35 - 2.50 |

| Eu-N(pyridine) | ~2.60 |

These values are typical for lanthanide-PDC complexes and provide a benchmark for what can be expected for Ln³⁺-4-EPDC systems.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The coordination of the carboxylate groups to the lanthanide ion can be monitored by the shift in the asymmetric and symmetric stretching frequencies of the COO⁻ group. The separation between these bands (Δν) can provide insights into the coordination mode.

-

Luminescence Spectroscopy: Lanthanide complexes, particularly those of Eu³⁺ (red emission) and Tb³⁺ (green emission), are often highly luminescent. The 4-EPDC ligand is expected to act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths. The fine structure of the emission spectra, especially the hypersensitive transitions of Eu³⁺ (e.g., ⁵D₀ → ⁷F₂), is highly sensitive to the local coordination environment of the metal ion.[5] The introduction of the ethynyl group may influence the ligand's triplet state energy, thereby modulating the efficiency of energy transfer and the quantum yield of the complex.[7]

Caption: The "antenna effect" in luminescent lanthanide complexes.

Conclusion and Future Outlook

4-Ethynylpyridine-2,6-dicarboxylic acid is a promising ligand for the construction of functional lanthanide-based materials. Based on the extensive literature on related PDC complexes and emerging data on ethynyl-bridged analogues, we can confidently predict the following:

-

The primary coordination mode will be the robust N,O,O-tridentate chelation of the PDC core to the lanthanide ion.

-

The formation of coordination polymers through carboxylate bridging is highly probable, with the potential to create 1D, 2D, and 3D networks.

-

The terminal ethynyl group will serve as a valuable synthetic handle for post-synthesis modification and will influence the supramolecular assembly through non-covalent interactions.

-

The resulting lanthanide complexes are expected to exhibit characteristic luminescence, with the potential for the ethynyl group to modulate the photophysical properties.

The synthesis and full structural and photophysical characterization of lanthanide complexes with 4-ethynylpyridine-2,6-dicarboxylic acid represent a fertile ground for future research. Such studies will undoubtedly contribute to the development of new materials for applications in sensing, bio-imaging, and catalysis.

References

-

Ali, R. R., de la Cruz, D. Z., & Williams, J. A. G. (2018). Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications. Inorganic Chemistry, 57(15), 9335–9345. [Link]

-

Pell, M. A., et al. (2006). Reaction of 1,2-bis(2,6-dicarboxypyridin-4-yl)ethyne with Co(II) generates coordination monomers not polymers: Crystal structure of 4-(2,6-dicarboxypyridin-4-yl)ethynylpyridine-2,6-dicarboxylatotriaqua cobalt(II) monohydrate. Journal of Chemical Crystallography, 36(6), 371-379. [Link]

-

Zheng, S. et al. (2008). Synthesis, crystal structures and properties of three new lanthanide 2,6-pyridinedicarboxylate complexes with zero-dimensional structure. Inorganica Chimica Acta, 361(9-10), 2909-2917. [Link]

-

Pell, M. A., et al. (2006). Full text of "Reaction of 1,2-bis(2,6-dicarboxypyridin-4-yl)ethyne with CoBr2...". ResearchGate. [Link]

-

Kuroda-Sowa, T., et al. (2017). Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in One Pot. HETEROCYCLES, 95(1), 585. [Link]

-

Kuroda-Sowa, T., et al. (2016). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. [Link]

- Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077.

-

Bala, R., et al. (2021). A highly efficient lanthanide coordination polymer luminescent material for the multi-task detection of environmental pollutants. Dalton Transactions, 50(34), 11849-11857. [Link]

-

Zhou, X., et al. (2012). Diverse lanthanide coordination polymers tuned by the flexibility of ligands and the lanthanide contraction effect: syntheses, structures and luminescence. Dalton Transactions, 41(6), 1765-1775. [Link]

-

Butler, S. J., et al. (2021). Versatile Para-Substituted Pyridine Lanthanide Coordination Complexes Allow Late Stage Tailoring of Complex Function. Chemistry – A European Journal, 27(64), 17921-17928. [Link]

-

Liu, S. J., et al. (2015). Syntheses, structures and photoluminescent properties of lanthanide coordination polymers based on pyridyl functionalized imidazole dicarboxylic acid. RSC Advances, 5(10), 7358-7365. [Link]

-

Ghosh, A., et al. (2009). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions, (2), 293-302. [Link]

-

Platas-Iglesias, C., et al. (2001). Study of new lanthanide complexes of 2,6-pyridinedicarboxylate: Synthesis, crystal structure of Ln(Hdipic)(dipic) with Ln = Eu, Gd, Tb, Dy, Ho, Er, Yb, luminescence properties of Eu(Hdipic)(dipic). Polyhedron, 20(19), 2385-2391. [Link]

-

Zhang, X. M., et al. (2011). Syntheses, structures, and photoluminescence of lanthanide coordination polymers with pyridine-2,3,5,6-tetracarboxylic acid. CrystEngComm, 13(2), 588-595. [Link]

-

Li, Y. Z., et al. (2022). Synthesis, structures and properties of lanthanide complexes supported by 2-(pyridyl-N-Oxide) methylphosphonic acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(9), 835-845. [Link]

-

Casanovas, A., et al. (2021). Single-Ion Magnet and Photoluminescence Properties of Lanthanide(III) Coordination Polymers Based on Pyrimidine-4,6-Dicarboxylate. Magnetochemistry, 7(1), 8. [Link]

-

Kar, A., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Crystals, 12(10), 1445. [Link]

-

Gálico, D. A., et al. (2019). Data of Synthesis, Characterization and Luminescence Measurements in 1D Lanthanide Coordination Polymers Based on Lanthanides. Data in Brief, 27, 104709. [Link]

-

Cheng, X., et al. (2021). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 60(16), 12226-12237. [Link]

-

Cui, Y., et al. (2019). Synthesis and characterization of two isostructural 3d-4f coordination compounds based on pyridine-2,6-dicarboxylic acid and 4,4'-bipyridine. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 6), 724-730. [Link]

Sources

- 1. From 1D to 3D lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid: synthesis, crystal structures, and catalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2D and 3D networks of lanthanide with mixed dicarboxylate ligands: syntheses, crystal structures and photoluminescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. znaturforsch.com [znaturforsch.com]

- 5. A highly efficient lanthanide coordination polymer luminescent material for the multi-task detection of environmental pollutants - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, structures and properties of six lanthanide complexes based on a 2-(2-carboxyphenyl)imidazo(4,5-f)-(1,10)phenanthroline ligand - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability and Coordination Dynamics of 4-Ethynylpyridine-2,6-dicarboxylic Acid Ligands

An In-Depth Technical Guide for Advanced Coordination Chemistry

Executive Summary4-Ethynylpyridine-2,6-dicarboxylic acid (4-EPDCA, CAS 120517-48-8) represents a critical evolution in the design of multimodal donor ligands[1]. Built upon the robust pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA) scaffold, 4-EPDCA integrates a highly stable O-N-O tridentate binding pocket with a bio-orthogonal 4-ethynyl moiety. This unique structural combination is increasingly utilized by drug development professionals and materials scientists to construct luminescent lanthanide bioprobes, metal-organic frameworks (MOFs), and radiopharmaceutical chelators[2]. This whitepaper dissects the thermodynamic parameters governing 4-EPDCA metal complexation, explaining the causality behind its stability and providing field-proven protocols for empirical validation.

Mechanistic Foundations of 4-EPDCA Coordination

The thermodynamic stability of 4-EPDCA complexes is governed by the synergistic effects of its structural components:

-

The O-N-O Donor Set: Like its parent DPA, 4-EPDCA acts as a rigid, pre-organized tridentate ligand. The hard carboxylate oxygens and the borderline pyridine nitrogen form 1, such as lanthanides (Tb³⁺, Eu³⁺) and actinides (UO₂²⁺)[1].

-

Electronic Influence of the 4-Ethynyl Group: The addition of the alkyne group at the para position relative to the pyridine nitrogen introduces competing electronic effects. 2 reveal that substituents modify the electron density on the pyridine ring via inductive withdrawal and resonance donation[2]. The ethynyl group is mildly electron-withdrawing, which slightly lowers the pKa of the pyridine nitrogen compared to unsubstituted DPA, yet the overall stability constant ( logβ ) remains robustly high.

-

Post-Synthetic Modifiability: The true causality behind selecting 4-EPDCA over standard DPA lies in its alkyne handle. It allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a "click" chemistry approach—enabling the attachment of targeting peptides or fluorophores without3 of the metal[3].

Caption: Thermodynamic cycle of 4-EPDCA coordination and subsequent CuAAC functionalization.

Thermodynamic Profiling: Enthalpy-Entropy Compensation

The complexation of 4-EPDCA with target metal ions is a self-validating thermodynamic system driven by both enthalpy ( ΔH ) and entropy ( ΔS ).

-

Enthalpic Contributions: The formation of strong ionic bonds between the metal cation and the anionic carboxylates is highly exothermic.1 demonstrate significant enthalpic driving forces (e.g., ΔH1=−6.9 kJ/mol for UO₂²⁺)[1].

-

Entropic Contributions: Lanthanide and actinide complexation in aqueous media is heavily entropy-driven. The displacement of multiple highly ordered inner-sphere water molecules by the rigid 4-EPDCA ligand results in a massive net increase in system disorder. For instance, the 1 is approximately 181 J·K⁻¹·mol⁻¹[1].

Quantitative Data Summary

The following table summarizes comparative thermodynamic data for DPA and its derivatives, illustrating the baseline stability expected for 4-EPDCA complexes.

| Ligand | Metal Ion | logβ1 (Aqueous) | ΔH1 (kJ/mol) | TΔS1 (kJ/mol) | Mechanistic Note |

| DPA | Tb(III) | ~8.7 | -12.5 | ~37.1 | Baseline lanthanide affinity[2] |

| 4-EPDCA | Tb(III) | ~8.2 | -11.8 | ~35.0 | Estimated via DFT substituent effects[2] |

| DPA | UO₂(II) | 10.7 ± 0.1 | -6.9 ± 0.2 | 54.0 ± 0.9 | Strong entropic driving force[1] |

| DPA | Eu(III) | ~8.5 | -11.0 | ~36.5 | Highly stable luminescent center[4] |

Experimental Workflows: Self-Validating Systems

To empirically determine the thermodynamic stability of 4-EPDCA complexes, researchers must employ orthogonal techniques. Potentiometry yields the Gibbs free energy ( ΔG ) via the stability constant ( logβ ), while Isothermal Titration Calorimetry (ITC) isolates the enthalpy ( ΔH ).

Caption: Step-by-step workflow combining potentiometry and ITC for thermodynamic profiling.

Protocol 1: Potentiometric Titration for logβ Determination

Causality: Potentiometric titrations must be performed in a non-coordinating background electrolyte (e.g., 0.1 M NaClO₄) to keep the ionic strength constant.1 rather than fluctuating activities[1].

-

Electrode Calibration: Perform a strong acid-strong base titration (e.g., HClO₄ vs. NaOH) to generate a Gran plot. This validates the Nernstian behavior of the glass electrode and determines the standard potential ( E∘ ) and the ionic product of water ( pKw ) under experimental conditions.

-

Ligand Protonation Constants: Titrate a 1.0 mM solution of 4-EPDCA (in 0.1 M NaClO₄) with standardized 0.1 M NaOH at 25.0 °C under an inert argon atmosphere to prevent CO₂ absorption. Calculate the pKa values of the carboxylate and pyridine groups.

-

Metal-Ligand Complexation: Prepare solutions containing 4-EPDCA and the target metal ion (e.g., Tb³⁺) at varying molar ratios (1:1, 1:2, 1:3). Titrate with NaOH.

-

Data Fitting: Utilize non-linear least-squares refinement software (e.g., HYPERQUAD) to extract the stepwise stability constants ( logK1,logK2,logK3 ) and the overall formation constant ( logβ ).

Protocol 2: Isothermal Titration Calorimetry (ITC) for ΔH Mapping

Causality: Because potentiometry cannot distinguish between enthalpic and entropic contributions, ITC is required to directly measure the heat released or absorbed during complex formation.

-

Sample Preparation: Degas all solutions to prevent bubble formation, which causes severe baseline artifacts. Match the pH and ionic strength (0.1 M NaClO₄) of the metal stock (syringe) and the 4-EPDCA ligand stock (cell) precisely to avoid heats of dilution or protonation.

-

Titration Execution: Inject 2-10 μ L aliquots of the metal solution into the 4-EPDCA solution at constant temperature (25.0 °C) with continuous stirring (e.g., 300 rpm).

-

Integration and Analysis: Integrate the heat pulses to yield a binding isotherm. Fit the data to an independent binding model to extract ΔH and the stoichiometry ( n ). Calculate ΔS using the relationship ΔG=ΔH−TΔS .

Conclusion

4-Ethynylpyridine-2,6-dicarboxylic acid (4-EPDCA) is a highly versatile ligand that retains the4 while introducing a critical site for bio-orthogonal functionalization[4]. By understanding the enthalpy-entropy compensation mechanisms and employing rigorous, self-validating analytical protocols, researchers can reliably integrate 4-EPDCA into advanced drug delivery systems, targeted radiopharmaceuticals, and highly sensitive luminescent sensors.

References

-

Predicting Stability Constants for Terbium(III) Complexes with Dipicolinic Acid and 4-Substituted Dipicolinic Acid Analogues using Density Functional Theory | NIH (PMC) | 2

-

Complexation of U(VI) with Dipicolinic Acid: Thermodynamics and Coordination Modes | ACS Publications | 1

-

Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands | Old Dominion University (ODU) | 3

-

Influence of counter ions on structure, morphology, thermal stability of lanthanide complexes containing dipicolinic acid ligand | ResearchGate | 4

-

4-ethynylpyridine-2,6-dicarboxylic acid | 120517-48-8 | Sigma-Aldrich | Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting Stability Constants for Terbium(III) Complexes with Dipicolinic Acid and 4-Substituted Dipicolinic Acid Analogues using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 4. researchgate.net [researchgate.net]

Molecular Weight and Formula Analysis of 4-Ethynylpyridine-2,6-dicarboxylic Acid: A Technical Guide for Bioconjugation and Coordination Chemistry

Executive Summary

4-Ethynylpyridine-2,6-dicarboxylic acid (CAS: 120517-48-8), frequently referred to as 4-ethynyl-dipicolinic acid (4-ethynyl-DPA), is a highly specialized bifunctional ligand bridging the fields of coordination chemistry and bio-orthogonal bioconjugation. By integrating a tridentate metal-chelating core with a terminal alkyne handle, this molecule serves as a critical building block for synthesizing luminescent lanthanide probes, metal-organic frameworks (MOFs), and targeted radiopharmaceuticals.

This whitepaper provides an in-depth analysis of its molecular formula, physicochemical properties, and field-proven experimental workflows, designed specifically for researchers and drug development professionals.

Structural Deconstruction & Formula Analysis

To utilize 4-ethynyl-DPA effectively in stoichiometric reactions, a precise understanding of its molecular weight and structural formula is required. The compound is built upon a pyridine ring substituted at the 2, 6, and 4 positions.

-

Core Scaffold: Pyridine ( C5H5N )

-

Chelating Arms: Two carboxylic acid groups ( −COOH ) at the 2 and 6 positions. These replace two hydrogen atoms, adding C2H2O4 .

-

Bio-orthogonal Handle: One ethynyl group ( −C≡CH ) at the 4 position. This replaces one hydrogen atom, adding C2H .

Combining these fragments yields the exact Molecular Formula: C9H5NO4 [1].

Molecular Weight Calculation

The standard molecular weight is calculated using the standard atomic weights of its constituent elements:

-

Carbon (C): 9×12.011=108.099

-

Hydrogen (H): 5×1.008=5.040

-

Nitrogen (N): 1×14.007=14.007

-

Oxygen (O): 4×15.999=63.996

-

Total Molecular Weight: 191.14 g/mol [1]

For high-resolution mass spectrometry (HRMS) applications, the exact monoisotopic mass is critical. Based on the most abundant isotopes ( 12C , 1H , 14N , 16O ), the monoisotopic mass is strictly defined as 191.02185 Da [2].

Physicochemical Properties & Mass Spectrometry Data

The following tables summarize the critical quantitative data required for analytical validation and chromatographic method development.

Table 1: Core Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-Ethynylpyridine-2,6-dicarboxylic acid |

| CAS Number | 120517-48-8[1] |

| Molecular Formula | C9H5NO4 [1] |

| Molecular Weight | 191.14 g/mol [1] |

| Monoisotopic Mass | 191.02185 Da[2] |

| SMILES String | C#CC1=CC(=NC(=C1)C(=O)O)C(=O)O[2] |

| InChIKey | TUICWVDBXCDYBT-UHFFFAOYSA-N[1] |

Table 2: Predicted Mass Spectrometry Adducts (ESI)

When analyzing 4-ethynyl-DPA via Electrospray Ionization (ESI), specific adducts are expected depending on the ionization mode. The following predicted m/z values serve as a reference for peak identification[2].

| Ionization Mode | Adduct Species | Predicted m/z |

| Positive (ESI+) | [M+H]+ | 192.029 |

| Positive (ESI+) | [M+Na]+ | 214.011 |

| Positive (ESI+) | [M+NH4]+ | 209.056 |

| Negative (ESI-) | [M−H]− | 190.015 |

Mechanistic Insights: The Dual Utility of 4-Ethynyl-DPA

As an Application Scientist, it is vital to understand why this specific molecule is chosen over unsubstituted DPA.

The "Antenna Effect" in Lanthanide Coordination

Direct excitation of Lanthanide ions (e.g., Eu3+ , Tb3+ ) is highly inefficient due to parity-forbidden f-f transitions. 4-Ethynyl-DPA acts as a sensitizing "antenna." The conjugated pyridine ring strongly absorbs UV light, transitions to a singlet excited state, undergoes intersystem crossing (ISC) to a triplet state, and transfers this energy directly to the emissive state of the chelated metal. The ethynyl group extends the π -conjugation of the pyridine ring, slightly red-shifting the absorption profile and tuning the triplet energy level to match the 5D0 state of Europium.

Bio-orthogonal Functionalization via CuAAC

The terminal alkyne at the 4-position is sterically unhindered, making it an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the DPA chelator to be covalently "clicked" onto azide-functionalized antibodies, peptides, or nanoparticles without disrupting the metal-binding pocket at the 2,6-positions.

Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that causality and mechanistic reasoning drive the experimental steps.

Protocol A: Synthesis of Luminescent Eu(III)-DPA Complexes

Causality & Rationale: Eu3+ has a high coordination number (typically 9). Because each 4-ethynyl-DPA molecule is tridentate (coordinating via one nitrogen and two oxygens), a strict 3:1 (Ligand:Metal) stoichiometry is required. This perfectly satisfies the 9-coordinate sphere of Eu3+ , displacing all inner-sphere water molecules. Water must be excluded because O-H vibrational oscillators are powerful quenchers of lanthanide luminescence.

-

Reagent Preparation: Prepare a 30 mM stock of 4-ethynyl-DPA in a slightly basic aqueous buffer (e.g., 50 mM HEPES, pH 7.4) to ensure full deprotonation of the carboxylic acids. Prepare a 10 mM stock of EuCl3⋅6H2O in deionized water.

-

Stoichiometric Assembly: Mix the ligand and metal solutions at an exact 3:1 molar ratio.

-

Equilibration: Incubate at room temperature for 30 minutes. The complexation is thermodynamically driven and occurs rapidly.

-

System Validation: Measure the luminescence emission spectrum. Excite the sample at ~280 nm (ligand absorption). A successful complexation is validated by the appearance of a sharp, intense emission peak at 614 nm (corresponding to the Eu3+

5D0→7F2 transition).

Figure 1: Jablonski diagram of the Antenna Effect for lanthanide sensitization by DPA.

Protocol B: CuAAC Bioconjugation to Azide-Tagged Proteins

Causality & Rationale: Generating Cu(I) in situ using CuSO4 and Sodium Ascorbate ensures a steady supply of the active catalyst. However, free Cu(I) generates reactive oxygen species (ROS) that degrade proteins. Therefore, a water-soluble accelerating ligand (THPTA) is pre-mixed with the copper to shield the metal, prevent oxidation, and protect the biological target.

-

Reagent Preparation: Prepare 1 mM Azide-tagged protein in PBS (pH 7.4). Prepare 10 mM 4-ethynyl-DPA in DMSO. Prepare aqueous stocks of 10 mM CuSO4 , 50 mM THPTA, and 100 mM Sodium Ascorbate.

-

Catalyst Pre-complexation (Critical Step): Mix CuSO4 and THPTA at a 1:5 molar ratio. Incubate for 5 minutes. This pre-complexation is mandatory to stabilize the copper.

-

Reaction Assembly: To the protein solution, add 4-ethynyl-DPA (final concentration 100 µM). Add the Cu/THPTA complex (final 50 µM Cu). Initiate the catalytic cycle by adding Sodium Ascorbate (final 2.5 mM).

-

Incubation: React at room temperature for 2 hours in the dark.

-

System Validation & Purification: Pass the reaction mixture through a size-exclusion desalting column (e.g., PD-10) equilibrated with PBS to remove the catalyst and unreacted ligand. Validate the conjugate via HRMS to confirm the mass shift corresponding to the addition of the 4-ethynyl-DPA mass (minus 2 Da for the triazole formation).

Figure 2: Workflow for bio-orthogonal CuAAC bioconjugation of 4-Ethynyl-DPA.

References

-

PubChemLite Database Title: 4-ethynylpyridine-2,6-dicarboxylic acid (C9H5NO4) Source: PubChemLite (Université du Luxembourg / LCSB) URL:[Link](Note: Data corroborated via PubChemLite structural query)

Sources

Electronic Properties and Photophysical Engineering of 4-Ethynylpyridine-2,6-Dicarboxylic Acid for Advanced Lanthanide Luminescence

Executive Summary

The rational design of organic sensitizers is the cornerstone of advanced lanthanide luminescence. While native dipicolinic acid (pyridine-2,6-dicarboxylic acid, DPA) is a ubiquitous chelator known for its role in bacterial spore detection [4], its high-energy triplet state and deep-UV absorption profile severely limit its utility in complex biological matrices.

By introducing an ethynyl moiety at the para-position of the pyridine ring, 4-ethynylpyridine-2,6-dicarboxylic acid (and its extended derivatives) emerges as a highly engineered "antenna" ligand. This structural modification fundamentally alters the electronic properties of the molecule—narrowing the HOMO-LUMO gap, lowering the triplet state ( T1 ) energy, and enhancing the two-photon absorption (TPA) cross-section. This whitepaper provides a comprehensive technical guide on the electronic properties, sensitization mechanics, and experimental validation of 4-ethynylpyridine-2,6-dicarboxylic acid for lanthanide-based luminescence.

Structural Rationale and Electronic Properties

The Role of the Ethynyl Bridge

The luminescence of lanthanide ions (e.g., Eu 3+ , Tb 3+ ) is parity-forbidden (f-f transitions), resulting in extremely low molar absorption coefficients ( ϵ<10 M−1cm−1 ). To circumvent this, an organic chromophore is coordinated to the metal center to act as an antenna [4].

Unmodified DPA possesses a triplet state energy ( T1 ) of approximately 25,300 cm −1 [3]. While this is sufficient to sensitize Tb 3+ ( 5D4 level at ~20,500 cm −1 ) and Eu 3+ ( 5D0 level at ~17,200 cm −1 ), the required excitation wavelength falls in the deep UV (~270 nm). This causes severe autofluorescence and phototoxicity in biological tissues.

The integration of an ethynyl group at the 4-position achieves two critical electronic modulations:

-

π -Conjugation Extension: The alkyne linker acts as a rigid, linearly conjugated bridge. This delocalizes the π -electron cloud, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and lowering the Lowest Unoccupied Molecular Orbital (LUMO).

-

Intra-Ligand Charge Transfer (ILCT): The extended conjugation facilitates ILCT, which induces a bathochromic (red) shift in the absorption maximum to the 320–350 nm range, or even into the visible spectrum for extended phenylethynyl derivatives [2, 5].

Triplet State Energetics

For efficient, irreversible energy transfer (the Dexter or Förster mechanism), the ligand's T1 state must be optimally positioned above the lanthanide's emissive state. If the energy gap is too small (< 1,500 cm −1 ), thermal back-transfer (Boltzmann repopulation) quenches the luminescence [4].

The ethynyl modification lowers the T1 energy of the DPA core to approximately 21,900 cm −1 [5]. This provides an ideal thermodynamic driving force:

-

For Tb 3+ ( 5D4 = 20,500 cm −1 ): ΔE≈1,400 cm−1 . This is near the optimal threshold to prevent back-transfer while ensuring rapid forward sensitization.

-

For Eu 3+ ( 5D0 = 17,200 cm −1 ): ΔE≈4,700 cm−1 . This large gap ensures highly efficient, irreversible energy transfer, often resulting in quantum yields exceeding 20% in aerated aqueous solutions [5].

Figure 1: Jablonski diagram illustrating the antenna effect for lanthanide sensitization.

Comparative Data: Native DPA vs. Ethynyl-DPA

To summarize the quantitative impact of the ethynyl modification, the photophysical properties are compared below.

| Property | Native DPA | 4-Ethynyl-DPA (and derivatives) | Mechanistic Consequence |

| Absorption Max ( λmax ) | ~270 nm | 320 – 350 nm | Shift away from deep UV minimizes biological autofluorescence. |

| Triplet State Energy ( T1 ) | ~25,300 cm −1 | ~21,900 cm −1 | Optimal energy match for Eu 3+ and Tb 3+ without thermal back-transfer. |

| Two-Photon Absorption | Negligible | High (Cross-section optimized) | Enables deep-tissue, non-linear multiphoton bioimaging [5]. |

| Ln 3+ Quantum Yield ( Φ ) | Moderate | High (up to 21% for Eu 3+ ) | Enhanced brightness due to increased molar absorptivity and efficient ISC. |

Experimental Protocols: A Self-Validating Workflow

To harness 4-ethynylpyridine-2,6-dicarboxylic acid, researchers must follow a rigorous, self-validating experimental workflow. The synthesis relies on cross-coupling, while the photophysical validation requires the use of a Gadolinium (Gd 3+ ) reference complex to definitively map the triplet state.

Synthesis of the Ligand

The synthesis of the ethynyl-DPA core is typically achieved via palladium-catalyzed Sonogashira cross-coupling [1].

Step-by-Step Methodology:

-

Precursor Preparation: Begin with chelidamic acid. React with PBr 5 and ethanol to yield diethyl 4-bromopyridine-2,6-dicarboxylate.

-

Sonogashira Coupling: In a Schlenk flask under inert N 2 atmosphere, dissolve the brominated precursor in a mixture of dry THF and triethylamine (TEA).

-

Catalysis: Add Pd(PPh 3 ) 2 Cl 2 (5 mol%) and CuI (10 mol%) as catalysts.

-

Alkyne Addition: Inject trimethylsilylacetylene (TMSA) dropwise. Stir at 60°C for 12 hours.

-

Deprotection & Hydrolysis: Remove the TMS group using TBAF or K 2 CO 3 in methanol. Subsequently, hydrolyze the ethyl esters using aqueous NaOH, followed by acidification with HCl (pH ~2) to precipitate the pure 4-ethynylpyridine-2,6-dicarboxylic acid.

Triplet State Determination (The Gd 3+ Protocol)

Causality: Why use Gadolinium? The lowest excited state of Gd 3+ ( 6P7/2 ) lies at ~32,000 cm −1 , which is significantly higher than the T1 state of the ligand. Therefore, energy transfer from the ligand to Gd 3+ is thermodynamically impossible. By complexing the ligand with Gd 3+ and cooling it to 77 K, all non-radiative vibrational decay pathways are frozen out, allowing the pure phosphorescence of the ligand's triplet state to be measured [2].

Step-by-Step Methodology:

-

Complexation: Mix stoichiometric amounts of 4-ethynylpyridine-2,6-dicarboxylic acid and GdCl 3⋅6H2O in a methanol/water mixture. Adjust pH to 6.5 to ensure full deprotonation of the carboxylic acids.

-

Cryogenic Setup: Dissolve the isolated Gd-complex in a rigid glass-forming solvent matrix (e.g., Ethanol:Methanol 4:1 v/v). Place the sample in a quartz EPR tube and submerge it in a liquid nitrogen Dewar (77 K).

-

Spectroscopy: Excite the sample at its absorption maximum (~330 nm). Record the emission spectrum using a time-gated fluorometer (delay = 0.1 ms) to eliminate any residual prompt fluorescence.

-

Calculation: Identify the highest-energy emission peak (the 0-phonon transition). Convert the wavelength (nm) to wavenumbers (cm −1 ) using the formula: E(cm−1)=107/λ(nm) . This value is the exact T1 energy.

Figure 2: Methodological workflow for synthesizing and validating luminescent lanthanide complexes.

Applications in Supramolecular Chemistry and Bioimaging

The unique electronic properties of 4-ethynylpyridine-2,6-dicarboxylic acid make it a highly versatile building block:

-

Metallosupramolecular Assemblies: The ethynyl group can be further coupled to other chromophores (e.g., diquinoline derivatives) to create ditopic ligands. These structures act as bridges in heterometallic assemblies (e.g., Cr 3+ –Er 3+ ), facilitating nanoscale downshifting and long-lived spin-flip excited states for near-infrared (NIR) luminescence [1].

-

Two-Photon Bioimaging: Because the extended π -conjugation drastically increases the two-photon absorption cross-section, these complexes can be excited using femtosecond pulsed NIR lasers (e.g., 700–800 nm). This allows for deep tissue penetration, minimal photobleaching, and high-resolution 3D imaging of biological specimens [5].

-

Time-Gated Assays: The robust coordination environment provided by the dipicolinate moiety protects the lanthanide ion from non-radiative quenching by O-H oscillators (water molecules). This results in millisecond-scale luminescence lifetimes, enabling time-gated detection that completely filters out short-lived background autofluorescence [4].

References

-

Maximizing Nanoscale Downshifting Energy Transfer in a Metallosupramolecular Cr(III)–Er(III) Assembly Inorganic Chemistry, ACS Publications[Link]

-

The luminescence, molecular and electronic structure, and excited state energetics of tris complexes of 4-phenylethynyl-2,6-pyridinedicarboxylic acid with Eu(III) and Tb(III) prepared in sol–gel Optical Materials, Academia.edu[Link]

-

Energy transfer in ternary TbEDTA chelates with a series of dipicolinic acid derivatives ResearchGate[Link]

-

Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics Chemical Reviews, ACS Publications[Link]

-

Pyclen-Based Ln(III) Complexes as Highly Luminescent Bioprobes for In Vitro and In Vivo One- and Two-Photon Bioimaging Applications Journal of the American Chemical Society, ACS Publications[Link]

Methodological (synthesis)

Application Note: Step-by-Step Synthesis of 4-Ethynylpyridine-2,6-dicarboxylic Acid from Chelidamic Acid

Strategic Overview & Mechanistic Rationale

In the design of rigid metallosupramolecular assemblies, metal-organic frameworks (MOFs), and luminescent lanthanide sensors, 4-ethynylpyridine-2,6-dicarboxylic acid serves as a highly privileged ditopic ligand[1]. Its rigid alkyne axis allows for linear spatial extension, while the dipicolinic acid moiety provides a robust chelating pocket for f-block and d-block metals.

Synthesizing this molecule from the inexpensive starting material chelidamic acid requires a carefully orchestrated sequence of functional group transformations. Direct cross-coupling of unprotected dipicolinic acids is notoriously problematic due to poor solubility and competitive metal-coordination. To bypass this, we employ a transient diethyl ester protection strategy. This ensures high solubility and excellent yields during the palladium-catalyzed Sonogashira coupling, followed by a highly efficient global deprotection step[2].

Synthetic Pathway Visualization

Caption: Synthesis workflow of 4-Ethynylpyridine-2,6-dicarboxylic acid from chelidamic acid.

Step-by-Step Experimental Protocols

Step 1: Deoxychlorination/Bromination & Esterification

Objective: Convert the highly polar chelidamic acid into a highly soluble, cross-coupling-ready electrophile.

Causality & Mechanism: Chelidamic acid is highly polar and insoluble in many organic solvents. Reacting it with neat phosphorus pentabromide (PBr₅) serves a dual purpose: it converts the 4-hydroxyl group to a 4-bromo leaving group via a phosphonium intermediate, while simultaneously converting the carboxylic acids to highly reactive acyl bromides[3]. Quenching these crude acyl bromides with ethanol yields the diethyl ester, significantly increasing the molecule's solubility for subsequent transition-metal catalysis[2].

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, mix Chelidamic acid (1.0 eq) with PBr₅ (5.0 eq).

-

Heat the neat mixture to 90 °C and stir for 2 hours. The mixture will melt and homogenize.

-

Cool the reaction to room temperature, dilute with anhydrous chloroform, and filter to remove insoluble phosphorus byproducts.

-

Cool the filtrate to 0 °C in an ice bath. Slowly add absolute ethanol (excess) dropwise and stir for 10 minutes.

-

Warm to room temperature and remove the solvents under reduced pressure.

-

Dilute the crude residue with water and extract with diethyl ether (3x).

-

Wash the combined organic phases sequentially with 1 M NaOH, water, and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate to yield diethyl 4-bromopyridine-2,6-dicarboxylate as a solid[2].

Validation & In-Process Control (IPC): The reaction is validated by the complete dissolution of the initial suspension upon esterification. By ¹H NMR (CDCl₃), the disappearance of the broad OH/COOH protons and the appearance of a sharp ethyl ester quartet (~4.45 ppm) and triplet (~1.35 ppm) confirm the transformation. The pyridine meta-protons shift to ~8.35 ppm[2].

Step 2: Sonogashira Cross-Coupling

Objective: Install the protected alkyne framework via palladium-catalyzed C-C bond formation.

Causality & Mechanism: The Sonogashira cross-coupling installs the alkyne framework. Diethyl 4-bromopyridine-2,6-dicarboxylate undergoes oxidative addition with the Pd(0) species (generated in situ from Pd(PPh₃)₂Cl₂). CuI acts as a co-catalyst to activate trimethylsilylacetylene (TMSA) by forming a copper acetylide intermediate, which then transmetalates with the Pd(II) complex. Triethylamine (Et₃N) serves as both the base to deprotonate the alkyne and the solvent/co-solvent to drive the catalytic cycle forward by neutralizing the generated HBr[1].

Protocol:

-

Charge a Schlenk flask with diethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

-

Evacuate and backfill the flask with Argon three times.

-

Add anhydrous, degassed THF and Et₃N (1:1 v/v ratio).

-

Inject trimethylsilylacetylene (TMSA) (1.5 eq) via syringe.

-

Heat the reaction mixture to 65 °C and stir for 16 hours under Argon.

-

Cool to room temperature, filter through a pad of Celite to remove the precipitated triethylammonium bromide salts, and wash the pad with ethyl acetate.

-

Concentrate the filtrate and purify via silica gel column chromatography (Hexanes/EtOAc) to yield diethyl 4-((trimethylsilyl)ethynyl)pyridine-2,6-dicarboxylate [1].

Validation & In-Process Control (IPC): TLC (Hexanes/EtOAc) will show the consumption of the bromide starting material. ¹H NMR will reveal a new sharp singlet near 0.25 ppm corresponding to the 9 protons of the trimethylsilyl (TMS) group, validating the successful C-C bond formation[1].

Step 3: Global Deprotection

Objective: Remove the ethyl esters and the TMS group in a single operation to yield the final target.

Causality & Mechanism: A global deprotection strategy is employed to reveal the final target. Aqueous sodium hydroxide in methanol performs a dual function: it saponifies the diethyl esters back to carboxylates via nucleophilic acyl substitution and simultaneously cleaves the Si-C bond of the TMS group via hydroxide attack on the silicon atom, releasing the terminal alkyne. Subsequent acidification with HCl protonates the carboxylates to yield the zwitterionic/neutral product, which precipitates out of the aqueous solution[1].

Protocol:

-

Dissolve diethyl 4-((trimethylsilyl)ethynyl)pyridine-2,6-dicarboxylate (1.0 eq) in a mixture of Methanol and THF.

-

Add an aqueous solution of 2 M NaOH (10.0 eq).

-

Stir the mixture at room temperature (or gently heat to 50 °C) for 4–6 hours.

-

Remove the organic solvents under reduced pressure.

-

Cool the remaining aqueous phase in an ice bath and slowly acidify with 2 M HCl until the pH reaches ~2.0.

-

Collect the resulting precipitate via vacuum filtration, wash with ice-cold water, and dry thoroughly under high vacuum to afford 4-ethynylpyridine-2,6-dicarboxylic acid [1].

Validation & In-Process Control (IPC): The successful precipitation at pH ~2 is a strong physical indicator of product formation. In ¹H NMR (DMSO-d₆), the disappearance of the TMS singlet and the ethyl ester peaks, coupled with the appearance of a terminal alkyne proton (~4.8 ppm) and broad carboxylic acid peaks, confirms complete global deprotection[1].

Quantitative Data Summary

| Step | Transformation | Reagents & Catalysts | Equivalents | Temp (°C) | Time (h) | Expected Yield |

| 1 | Bromination & Esterification | Chelidamic Acid : PBr₅ : EtOH | 1.0 : 5.0 : Excess | 90 → 0 | 2.0 | 85–90% |

| 2 | Sonogashira Coupling | Aryl Bromide : TMSA : Pd(PPh₃)₂Cl₂ : CuI | 1.0 : 1.5 : 0.05 : 0.10 | 65 | 16.0 | 75–80% |

| 3 | Global Deprotection | TMS-Alkyne Diester : NaOH (aq) | 1.0 : 10.0 | 25–50 | 4.0 | 85–95% |

Sources

Application Note: Sonogashira Coupling Protocols for 4-Ethynylpyridine-2,6-dicarboxylic Acid Precursors

Introduction and Strategic Context

The synthesis of 4-ethynylpyridine-2,6-dicarboxylic acid and its ester derivatives is a critical pathway in the development of advanced metallosupramolecular assemblies, lanthanide-based luminescent probes, and targeted bifunctional degraders (PROTACs)[1]. The rigid, conjugated nature of the ethynyl spacer, combined with the strong metal-chelating ability of the dipicolinic acid moiety, makes these precursors indispensable for engineering molecular wires and luminescent helicates.

This application note provides a comprehensive, self-validating methodology for synthesizing 4-ethynylpyridine-2,6-dicarboxylic acid precursors via Palladium-catalyzed Sonogashira cross-coupling. By detailing the mechanistic causality behind each experimental choice, this guide empowers researchers to achieve high yields and high purity in their synthetic workflows.

Mechanistic Insights: The Electron-Deficient Pyridine Core

The Sonogashira coupling relies on the oxidative addition of a Pd(0) species to an aryl halide, followed by transmetalation with a copper acetylide, and subsequent reductive elimination. When working with 4-halopyridine-2,6-dicarboxylates, the electronic environment of the substrate dictates the reaction dynamics:

-

Accelerated Oxidative Addition: The two ester/carboxylic acid groups at the 2,6-positions are strongly electron-withdrawing. This drastically reduces the electron density of the pyridine ring, making the C-Br bond at the 4-position highly electrophilic. Consequently, the oxidative addition of Pd(0) occurs rapidly, often allowing the reaction to proceed at milder temperatures compared to standard aryl bromides.

-

Catalyst Poisoning Risks: Pyridines are notorious for coordinating to transition metals. While the steric bulk of the 2,6-substituents mitigates direct nitrogen coordination to some extent, the alkyne product itself can act as a competitive ligand. Using a robust, bidentate or highly stable catalyst system like Pd(PPh3)2Cl2 ensures the catalyst remains active.

-

Base Selection: Because the highly electron-deficient pyridine ring is susceptible to nucleophilic attack (e.g., Michael-type additions), mild, non-nucleophilic amine bases like triethylamine ( Et3N ) or diisopropylamine ( iPr2NH ) are strictly preferred over aqueous inorganic bases during the coupling phase.

Synthetic Workflow Visualization

Synthetic pathway from chelidamic acid to 4-ethynylpyridine-2,6-dicarboxylic acid.

Quantitative Reaction Parameters

The following table summarizes the optimal stoichiometric and thermodynamic parameters for the three-step synthesis[2][3].

| Reaction Step | Key Reagents (Equivalents) | Catalyst / Co-catalyst | Solvent System | Temp / Time | Expected Yield |

| 1. Bromination/Esterification | Chelidamic acid (1.0), PBr5 (4.0), EtOH (Excess) | None | Neat → EtOH | 90 °C / 4 h | 70 - 80% |

| 2. Sonogashira Coupling | Aryl Bromide (1.0), TMSA (1.5) | Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%) | THF / Et3N (1:1 v/v) | 50 °C / 12 h | 85 - 95% |

| 3. TMS Deprotection | TMS-Alkyne (1.0), TBAF (1.2) | None | THF | 0 °C → RT / 2 h | > 90% |

| 4. Ester Hydrolysis | Deprotected Ester (1.0), NaOH (3.0) | None | MeOH / H2O | RT / 4 h | 80 - 90% |

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl 4-bromopyridine-2,6-dicarboxylate

Causality Check: Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is highly polar and insoluble in most organic solvents. Converting it to the diethyl bromo-ester simultaneously activates the 4-position for cross-coupling and dramatically improves organic solubility[2][4].

-

Reagent Loading: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser, suspend chelidamic acid (10.0 g, 54.6 mmol) in a minimal amount of anhydrous toluene (optional, for heat distribution).

-

Halogenation: Carefully add Phosphorus pentabromide ( PBr5 , 93.9 g, 218 mmol) in portions under an inert argon atmosphere. Caution: Highly exothermic and evolves HBr gas. Perform in a well-ventilated fume hood.

-

Heating: Heat the mixture to 90 °C for 4 hours. The mixture will liquefy as the acyl bromide forms.

-

Esterification: Cool the reaction vessel to 0 °C using an ice bath. Slowly and dropwise, add absolute ethanol (100 mL). The reaction will vigorously evolve gas.

-

Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 and extract with Dichloromethane (DCM, 3 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate.

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes:EtOAc) to yield diethyl 4-bromopyridine-2,6-dicarboxylate as a white solid.

Step 2: Sonogashira Cross-Coupling with Trimethylsilylacetylene (TMSA)

Causality Check: Strict exclusion of oxygen is mandatory. Oxygen promotes the Glaser coupling of TMSA (forming a diyne byproduct), which consumes the alkyne and depletes the copper catalyst.

-

Degassing: Dissolve diethyl 4-bromopyridine-2,6-dicarboxylate (5.0 g, 16.5 mmol) in a 1:1 mixture of anhydrous THF (40 mL) and anhydrous Triethylamine (40 mL). Sparge the solution with Argon for 20 minutes.

-

Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh3)2Cl2 (0.58 g, 0.82 mmol, 5 mol%) and CuI (0.31 g, 1.65 mmol, 10 mol%). The solution will typically turn a pale yellow/orange.

-

Alkyne Addition: Add Trimethylsilylacetylene (TMSA, 3.5 mL, 24.8 mmol, 1.5 eq) via a gas-tight syringe.

-

Reaction: Seal the flask and heat to 50 °C for 12 hours. Monitor the reaction via TLC (UV active). The formation of a triethylamine hydrobromide precipitate ( Et3N⋅HBr ) is a visual indicator of reaction progress.

-

Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove the palladium and copper salts, and wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude dark oil via flash column chromatography (Hexanes/EtOAc 8:2) to isolate diethyl 4-((trimethylsilyl)ethynyl)pyridine-2,6-dicarboxylate.

Step 3: Deprotection to 4-Ethynylpyridine-2,6-dicarboxylic acid

Causality Check: Deprotection is performed in two stages. Removing the TMS group under mildly basic or fluoride conditions prevents the premature hydrolysis of the esters, which could complicate purification. Once the terminal alkyne is isolated, global hydrolysis yields the final dipicolinic acid derivative.

-

TMS Removal: Dissolve the TMS-protected intermediate (3.0 g) in anhydrous THF (30 mL) and cool to 0 °C. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with water, extract with DCM, dry, and concentrate to yield diethyl 4-ethynylpyridine-2,6-dicarboxylate.

-

Ester Hydrolysis: Dissolve the diethyl 4-ethynylpyridine-2,6-dicarboxylate in a 1:1 mixture of Methanol and Water (20 mL). Add NaOH (3.0 eq) and stir at room temperature for 4 hours.

-

Acidification: Evaporate the methanol under reduced pressure. Cool the remaining aqueous phase to 0 °C and carefully acidify with 1M HCl until the pH reaches ~2.

-

Isolation: The target compound, 4-ethynylpyridine-2,6-dicarboxylic acid, will precipitate as a solid. Collect via vacuum filtration, wash with cold water, and dry under high vacuum. Self-Validation: Confirm the presence of the terminal alkyne via IR spectroscopy (sharp peak at ~3290 cm−1 for ≡C-H stretch) and 1H NMR (singlet at ~4.5 ppm for the alkyne proton, depending on the solvent).

References

-

targeted bifunctional degraders - Justia Patents Source: Justia URL:[Link]

-

Archive ouverte UNIGE Maximizing Nanoscale Downshifting Energy Transfer in a Metallosupramolecular Cr(III)–Er(III) Assembly Source: University of Geneva (UNIGE) URL:[Link]

-

Full article: Tripodal 1,3,5-benzenetricarboxamide ligand with dipicolinic acid units and its binding with Eu(III) ions Source: Taylor & Francis URL:[Link]

-

Maximizing Nanoscale Downshifting Energy Transfer in a Metallosupramolecular Cr(III)–Er(III) Assembly Source: National Institutes of Health (PMC) URL:[Link]

-

Maximizing Nanoscale Downshifting Energy Transfer in a Metallosupramolecular Cr(III)–Er(III) Assembly | Inorganic Chemistry Source: ACS Publications URL:[Link]

Sources

Application Note: Chemoselective Hydrolysis of Dimethyl 4-Ethynylpyridine-2,6-Dicarboxylate

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Areas: Metal-Organic Frameworks (MOFs), Lanthanide Luminescence Sensitization, and Bio-orthogonal Click Chemistry

Introduction & Application Context

The compound 4-ethynylpyridine-2,6-dicarboxylic acid (and its dialkyl ester precursors) is a highly privileged ditopic ligand scaffold. It merges the robust, high-affinity coordination chemistry of the dipicolinic acid (DPA) moiety—ideal for binding and sensitizing lanthanides like Europium (Eu³⁺) and Erbium (Er³⁺)—with the versatile reactivity of a terminal alkyne [1, 2].

To utilize this building block in aqueous coordination chemistry or biological systems, the stable diester precursor (dimethyl or diethyl 4-ethynylpyridine-2,6-dicarboxylate) must be hydrolyzed to the free diacid. This guide details a chemoselective, self-validating protocol for this transformation, ensuring quantitative ester cleavage without compromising the sensitive alkyne functionality.

Chemoselectivity and Mechanistic Rationale

The central challenge in this protocol is chemoselectivity . The molecule contains two electrophilic methyl ester groups and one electron-rich terminal alkyne.

-

The Pitfall of Acid Hydrolysis: Traditional acid-catalyzed hydrolysis (e.g., refluxing 6M HCl) is highly detrimental to this substrate. Under strongly acidic conditions, terminal alkynes are susceptible to electrophilic protonation, forming a vinyl cation that captures water. Subsequent tautomerization yields a methyl ketone (Markovnikov hydration), destroying the alkyne handle required for downstream CuAAC "click" chemistry or Sonogashira couplings.

-

The B_AC2 Advantage (Base-Catalyzed Saponification): To preserve the alkyne, a mild base-catalyzed saponification is employed. Lithium hydroxide (LiOH) in a miscible organic/aqueous solvent system (THF/MeOH/H₂O) is the optimal choice. The reaction proceeds via a standard B_AC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

-

Why Lithium Hydroxide? LiOH is preferred over NaOH or KOH because the intermediate lithium carboxylate salts often exhibit superior solubility in the THF/water mixture. This prevents the premature precipitation of the partially hydrolyzed mono-ester salt, which can physically trap unreacted starting material and stall the reaction.

Process Visualization

Figure 1: Workflow for the mild base-catalyzed hydrolysis and isolation of the diacid.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a standard 10 mmol scale reaction. The use of 3.0 equivalents of base ensures a sufficient excess to drive the hydrolysis of both ester groups to completion without requiring elevated temperatures.

| Reagent / Solvent | MW ( g/mol ) | Equivalents | Amount | Function |

| Dimethyl 4-ethynylpyridine-2,6-dicarboxylate | 219.19 | 1.0 | 2.19 g | Starting Material |

| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 3.0 | 1.26 g | Nucleophile / Base |

| Tetrahydrofuran (THF) | 72.11 | N/A | 20 mL | Organic Co-solvent |

| Methanol (MeOH) | 32.04 | N/A | 10 mL | Organic Co-solvent |

| Deionized Water (H₂O) | 18.02 | N/A | 10 mL | Aqueous Solvent |

| 1M Hydrochloric Acid (HCl) | 36.46 | ~3.5 | ~35 mL | Acidifying Agent |

Self-Validating Experimental Protocol

This methodology is designed with built-in validation steps to ensure product integrity at each phase of the workflow.

Step 1: Reaction Assembly

-

Charge a clean, dry 100 mL round-bottom flask with dimethyl 4-ethynylpyridine-2,6-dicarboxylate (2.19 g, 10.0 mmol).

-

Add THF (20 mL) and MeOH (10 mL) to the flask. Stir magnetically until the starting material is completely dissolved.

Step 2: Saponification & In-Process Monitoring

-

In a separate vial, dissolve LiOH·H₂O (1.26 g, 30.0 mmol) in deionized water (10 mL).

-

Add the aqueous LiOH solution dropwise to the organic mixture at room temperature (20–25 °C). The mixture may initially appear cloudy but will clarify as the lipophilic diester converts into the water-soluble dilithium salt.

-

Stir the reaction vigorously for 2 to 4 hours.

-

Self-Validation (TLC): Monitor the reaction progress using Thin Layer Chromatography (Silica gel, 50% Ethyl Acetate in Hexanes). The starting diester (R_f ≈ 0.6) will disappear. The product, existing as a highly polar carboxylate salt, will remain strictly at the baseline.

Step 3: Volatile Removal & Aqueous Washing

-

Once TLC confirms the complete consumption of the starting material, transfer the mixture to a rotary evaporator.

-

Concentrate the mixture under reduced pressure (water bath ≤ 35 °C) to selectively remove the THF and MeOH. Caution: Do not exceed 40 °C to prevent thermal degradation of the alkyne.

-

Self-Validation (Purity Check): Dilute the remaining aqueous layer with an additional 10 mL of water. Extract the aqueous phase once with diethyl ether (15 mL) to scavenge any unreacted trace organics or non-polar impurities. Discard the ether layer.

Step 4: Controlled Acidification

-

Cool the purified aqueous layer in an ice-water bath (0–5 °C).

-

Begin dropwise addition of 1M HCl under continuous, vigorous stirring.

-

Self-Validation (pH Control): Monitor the pH continuously using a calibrated pH meter or precision pH paper. Stop the addition when the pH reaches exactly 2.0. At this pH, the carboxylate groups become fully protonated, and the highly insoluble 4-ethynylpyridine-2,6-dicarboxylic acid will crash out of solution as an abundant white/off-white precipitate.

Step 5: Isolation and Drying

-

Collect the precipitated diacid via vacuum filtration using a Büchner funnel.

-

Wash the filter cake with ice-cold deionized water (2 × 5 mL) to remove residual LiCl salts and excess HCl.

-

Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure product.

Analytical Characterization & Quality Control

To verify the structural integrity of the final product, perform ¹H NMR spectroscopy using DMSO-d₆ as the solvent.

-

Confirmation of Hydrolysis: The intense singlet corresponding to the methyl ester protons (typically found around δ 3.95 ppm, 6H) must be completely absent. A broad exchangeable signal for the carboxylic acid protons (δ 13.0–13.5 ppm, 2H) should appear.

-

Confirmation of Alkyne Preservation: The terminal alkyne proton must be visible as a distinct singlet (typically around δ 4.5–4.8 ppm, 1H, shifted downfield due to the electron-deficient pyridine ring).

-

Pyridine Core: The symmetrical meta-protons of the pyridine ring (H3, H5) will appear as a sharp singlet (typically around δ 8.0–8.2 ppm, 2H).

References

-

Title: Luminescence of Europium(III) Chelates with 4-(Arylethynyl)pyridine-2,6-dicarboxylic Acids Source: Helvetica Chimica Acta (1993) URL: [Link]

-

Title: Maximizing Nanoscale Downshifting Energy Transfer in a Metallosupramolecular Cr(III)–Er(III) Assembly Source: Inorganic Chemistry (2024) URL: [Link]

Application Notes & Protocols: High-Purity Isolation of 4-Ethynylpyridine-2,6-dicarboxylic Acid via Recrystallization

Abstract and Scope

This document provides a comprehensive technical guide for the purification of 4-Ethynylpyridine-2,6-dicarboxylic acid using recrystallization. The protocols and application notes herein are designed for researchers, chemists, and drug development professionals requiring high-purity material for downstream applications. We move beyond a simple procedural outline to explore the fundamental principles governing solvent selection, impurity removal, and crystal growth. The methodologies are structured to be self-validating, ensuring researchers can adapt and troubleshoot the process effectively. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Principle of Recrystallization

Recrystallization is the gold-standard technique for purifying nonvolatile organic solids.[1] The method is predicated on the differential solubility of a target compound and its impurities in a selected solvent or solvent system at varying temperatures. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2]

A successful recrystallization involves:

-

Dissolving the impure solid in a minimum volume of a suitable hot solvent to create a saturated solution.

-

Filtering the hot solution to remove any insoluble impurities.

-

Allowing the solution to cool slowly, which decreases the solubility of the target compound, causing it to crystallize out of the solution.

-

Ensuring that the impurities remain dissolved in the cold solvent (the "mother liquor").

-

Isolating the pure crystals by filtration.

The slow formation of the crystal lattice is a highly selective process that tends to exclude foreign molecules (impurities), leading to a significant increase in the purity of the final product.

Understanding the Target Molecule and Potential Impurities

Molecule: 4-Ethynylpyridine-2,6-dicarboxylic acid (C₉H₅NO₄)[3]

This molecule possesses a rigid pyridine core with two carboxylic acid groups and an ethynyl functional group. These features, particularly the dicarboxylic acid moieties, make it a polar, high-melting solid, and suggest its solubility will be highest in polar protic solvents.

Potential Impurities: The purity of the crude material is highly dependent on its synthetic route. A common synthesis involves the reaction of pyruvates with 4-ethynylbenzaldehyde, followed by hydrolysis.[4][5] Potential impurities may therefore include:

-

Unreacted Starting Materials: Such as 4-ethynylbenzaldehyde.

-

Reaction Intermediates: Partially hydrolyzed ester intermediates.

-

Byproducts: Compounds formed from side reactions.

-

Inorganic Salts: From pH adjustments or workup procedures.

The Critical Step: Solvent System Selection

The choice of solvent is the most critical parameter for a successful recrystallization.[2] An ideal solvent should exhibit the following characteristics[6][7]:

-

High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

-

Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the solvent at room temperature or below.

-